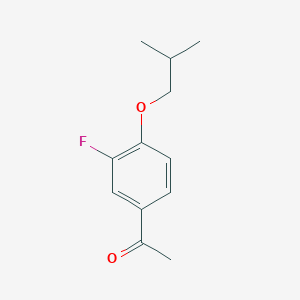

1-(3-Fluoro-4-isobutoxyphenyl)ethanone

Description

1-(3-Fluoro-4-isobutoxyphenyl)ethanone is an acetophenone derivative featuring a fluorine atom at the 3-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 4-position of the phenyl ring. The molecular formula is C₁₂H₁₅FO₂, with a molecular weight of 210.25 g/mol .

Properties

IUPAC Name |

1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRUCNOSLLPJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-isobutoxyphenyl)ethanone typically involves the reaction of 3-fluoro-4-isobutoxybenzaldehyde with a suitable reagent such as acetyl chloride in the presence of a catalyst like aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride, leading to the formation of alcohols.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

1-(3-Fluoro-4-isobutoxyphenyl)ethanone serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:

- Nucleophilic Substitution : The presence of the fluorine atom and the isobutoxy group makes this compound a suitable candidate for nucleophilic substitution reactions, which can lead to the formation of diverse derivatives.

- Synthesis of Complex Molecules : This compound can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound may exhibit biological activities that warrant further investigation:

- Biochemical Probes : Its structure suggests potential interactions with biological macromolecules, making it a candidate for studying enzyme activity or receptor binding.

- Antimicrobial Properties : Preliminary studies may explore its efficacy against various pathogens, contributing to the development of new antimicrobial agents.

Medicine

The pharmaceutical potential of this compound is significant:

- Drug Development : As an intermediate, it can be transformed into pharmaceutical compounds with therapeutic properties. Its fluorinated structure may enhance metabolic stability and bioactivity.

- Therapeutic Applications : Ongoing research may focus on its use in treating specific diseases or conditions, particularly those requiring targeted drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, while the isobutoxy group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Comparisons

Substituent Effects on Lipophilicity The isobutoxy group in this compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to smaller alkoxy groups like methoxy (logP ~1.8) . This property may enhance membrane permeability but reduce aqueous solubility.

Positional Isomerism 1-(4-Fluoro-2-isobutoxyphenyl)ethanone () demonstrates how substituent positions influence steric interactions. The 2-isobutoxy group may hinder rotational freedom, altering binding affinity in receptor-targeted applications compared to the 4-substituted analog.

Metabolic Stability

- Iloperidone metabolites () highlight that bulkier substituents like isobutoxy may resist enzymatic degradation (e.g., cytochrome P450-mediated O-dealkylation) better than methoxy groups, prolonging half-life.

Synthetic Pathways Compounds like 1-(3-Fluoro-4-methoxyphenyl)ethanone are synthesized via alkylation of phenolic intermediates with methyl iodide , whereas Suzuki coupling () or Claisen-Schmidt condensation () may apply to analogs with complex aryl groups.

Biological Activity

1-(3-Fluoro-4-isobutoxyphenyl)ethanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H15F1O2

- Molecular Weight : 220.25 g/mol

This compound features a fluorine atom, which is known to influence its biological activity by enhancing lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom allows for improved binding affinity to receptors and enzymes.

Key Mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate cellular functions.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by modulating key signaling pathways.

- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from damage, possibly through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds. It was found that modifications at the phenyl ring significantly impacted their potency against cancer cell lines. The introduction of a fluorine atom was associated with increased potency due to enhanced receptor binding capabilities .

Study 2: Anti-inflammatory Effects

Research conducted on related indole derivatives demonstrated that compounds with similar functional groups exhibited significant inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties .

Study 3: Neuroprotective Effects

In vitro studies using neuronal cell cultures showed that certain derivatives could prevent oxidative stress-induced cell death. This indicates a potential neuroprotective role for compounds structurally similar to this compound .

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.